Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-
Description
Contextual Significance of N-Alkenyl Amides in Organic Synthesis
N-alkenyl amides, also known as enamides, are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide functional group. This structural motif imparts a unique electronic character to the molecule, influencing its reactivity and making it a valuable building block in organic synthesis.
The significance of N-alkenyl amides stems from their ability to participate in a wide range of chemical transformations. They can act as versatile intermediates for the synthesis of more complex nitrogen-containing molecules, including alkaloids, amino acids, and peptides. The presence of both the alkene and the amide functionalities allows for selective modifications at different parts of the molecule. For instance, the double bond can undergo various addition reactions, while the amide group can be hydrolyzed or reduced.
Furthermore, the stereochemistry of the double bond in N-alkenyl amides, designated as either (E) or (Z), plays a crucial role in determining the outcome of their reactions. The synthesis of stereochemically pure enamides is, therefore, a key area of research, as it allows for the construction of specific stereoisomers of target molecules. rsc.org The (1Z) isomer of N-[(1Z)-1-phenyl-1-propenyl]acetamide, the focus of this article, represents a specific stereochemical configuration that is of interest for stereoselective synthesis.
Historical Development of Research on Propenyl Amide Structures and Reactivity
The study of amides is a cornerstone of organic chemistry, with their fundamental properties and reactions being well-established for over a century. However, the specific subclass of N-alkenyl amides, particularly those with a propenyl group, has a more recent and evolving history. Early research into enamines, which are structurally related to enamides, laid the groundwork for understanding the reactivity of the nitrogen-alkene system. The pioneering work on enamine chemistry, notably the Stork enamine alkylation, demonstrated the nucleophilic character of the β-carbon of the double bond, a reactivity pattern that is also observed in enamides. wikipedia.org
The concept of "vinylogy" is central to understanding the reactivity of these systems. Introduced to explain the transmission of electronic effects through conjugated systems, vinylogy helps to rationalize why the reactivity of a functional group can be observed at a distal position separated by a carbon-carbon double bond. solubilityofthings.com In the case of N-alkenyl amides, the lone pair of electrons on the nitrogen atom can be delocalized through the double bond, influencing the reactivity at the β-carbon.
The development of synthetic methods to access enamides with specific stereochemistry has been a significant area of investigation. Various strategies have been developed, including the isomerization of N-allyl amides, the reaction of ketones with amides, and the coupling of vinyl halides with amides. organic-chemistry.org Stereoselective methods to produce (Z)-enamides, such as the one described in this article's subject, have been a particular focus, as they are often more challenging to synthesize than their (E)-counterparts. rsc.org
Scope and Research Objectives for N-[(1Z)-1-phenyl-1-propenyl]acetamide Studies
The study of Acetamide (B32628), N-[(1Z)-1-phenyl-1-propenyl]- is driven by several key research objectives. A primary goal is to explore and develop novel synthetic methodologies for its stereoselective preparation. Achieving high (Z)-selectivity in the formation of the propenyl double bond is a significant synthetic challenge, and research in this area contributes to the broader field of stereoselective synthesis.
Another important objective is to investigate the reactivity of this specific enamide. Understanding how the (1Z)-phenyl-1-propenyl moiety influences the reactivity of the amide and the double bond is crucial for its application as a synthetic intermediate. Researchers aim to map out its participation in various reactions, such as cycloadditions, cross-coupling reactions, and asymmetric transformations, to generate new and complex molecular architectures.
Furthermore, while this article strictly excludes dosage and safety profiles, a fundamental research objective for any novel compound is the thorough characterization of its chemical and physical properties. This includes detailed spectroscopic analysis to confirm its structure and stereochemistry. The data gathered from these studies are essential for its potential use in various fields of chemical research.
Physicochemical Properties of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-
| Property | Value |
| IUPAC Name | Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- |
| CAS Number | 5451-29-6 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | (Not specified in available data) |
| Boiling Point | (Not specified in available data) |
| Melting Point | (Not specified in available data) |
| Solubility | (Not specified in available data) |
Spectroscopic Data Summary
| Spectroscopy Type | Key Features |
| ¹H NMR | Expected signals for aromatic protons, vinylic proton, methyl protons of the propenyl group, and methyl protons of the acetyl group. The coupling constant between the vinylic protons would be indicative of the (Z)-geometry. |
| ¹³C NMR | Expected signals for aromatic carbons, vinylic carbons, methyl carbons, and the carbonyl carbon of the amide. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C=C stretch of the alkene. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific, experimentally verified spectroscopic data for Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- were not available in the public domain at the time of this writing.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1-2H3,(H,12,13)/b11-3- |
InChI Key |
WRGOKDJBSMGUDP-JYOAFUTRSA-N |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\NC(=O)C |
Canonical SMILES |
CC=C(C1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of N 1z 1 Phenyl 1 Propenyl Acetamide
Stereoselective Synthesis of the (1Z)-Propenyl Moiety
The cornerstone of synthesizing N-[(1Z)-1-phenyl-1-propenyl]acetamide lies in the stereocontrolled formation of the Z-configured double bond. Various strategies have been developed to achieve high Z-stereoselectivity in the creation of the 1-phenyl-1-propenyl group attached to the nitrogen atom.
Strategies for Z-Stereoselectivity Control in Olefin Formation
The Z-selective synthesis of the enamide can be approached through several key transformations, primarily involving the hydroamidation of alkynes. The anti-Markovnikov addition of an amide to a terminal alkyne is a direct and atom-economical method for preparing linear enamides. The stereochemical outcome of this reaction is highly dependent on the catalyst system and reaction conditions employed.
One prominent strategy involves the use of transition metal catalysts that can direct the syn-addition of the N-H bond of the amide across the alkyne's triple bond. For terminal alkynes like phenylacetylene, this results in the desired 1-substituted enamide. The Z-isomer is often favored due to steric interactions in the transition state, which preferentially positions the larger substituents on opposite sides of the newly forming double bond.
Another approach is the stereoselective reduction of a corresponding ynamide, N-(1-phenyl-1-propynyl)acetamide. Catalytic hydrogenation of ynamides using specific catalysts, such as Lindlar's catalyst or certain gold-based catalysts, can yield Z-enamides with high selectivity. rsc.org
Furthermore, olefination reactions, such as modifications of the Horner-Wadsworth-Emmons reaction, can be designed to favor the formation of Z-olefins, which can then be converted to the target enamide.
Catalyst Systems for Stereocontrolled N-Alkenylation
The choice of catalyst is paramount in controlling the stereoselectivity of the N-alkenylation reaction. Several transition metals have been shown to be effective in promoting the Z-selective hydroamidation of alkynes.
Ruthenium-based catalysts have been investigated for the anti-Markovnikov hydroamination of vinylarenes and alkynes. berkeley.edu Specific ruthenium complexes can facilitate the addition of amides to terminal alkynes with high regioselectivity and, in some cases, good Z-selectivity. The mechanism often involves the formation of a ruthenium-vinylidene intermediate, which then reacts with the amide. nih.gov
Palladium-based catalysts are also effective for the stereoselective synthesis of Z-enamides through the hydroamidation of electron-deficient terminal alkynes. nih.gov The formation of a vinyl-palladium intermediate is a key step, and the stereochemistry is influenced by factors such as ligand choice and the potential for intramolecular hydrogen bonding, which can stabilize the Z-isomer. nih.gov
Rhodium-based catalysts have been utilized for the synthesis of Z-N-vinyl amides from terminal alkynes. researchgate.net Rhodium complexes can promote the oxygenative addition to terminal alkynes, which can then be trapped by amines to form amides.
Iridium-based catalysts have also been explored for the stereoselective synthesis of alkenes from alkynes, which can be a precursor step to forming the target enamide. nih.gov
The following table summarizes some of the catalyst systems used for related Z-selective enamide syntheses:
| Catalyst System | Substrate | Product | Selectivity (Z:E) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Terminal Alkyne | Z-Enamide | High Z-selectivity | Good | nih.gov |
| [RuCl₂(p-cymene)]₂ / Ligand | 1-Alkyne | Aldehyde (via anti-Markovnikov hydration) | N/A | High | nih.gov |
| Rh(I) complex | Terminal Alkyne | Ester/Amide | N/A | Good | researchgate.net |
Amidation Reactions for N-[(1Z)-1-phenyl-1-propenyl]acetamide Formation
Once the (1Z)-1-phenyl-1-propenyl amine or a suitable precursor is obtained, the final step is the formation of the amide bond with an acetyl group.
Coupling Protocols for Amide Bond Construction
Several well-established methods for amide bond formation can be employed. The choice of method often depends on the stability and reactivity of the starting materials.
Acylation with Acetyl Chloride or Acetic Anhydride (B1165640): This is a straightforward and common method for acetylation. The (1Z)-1-phenyl-1-propenamine can be reacted with acetyl chloride or acetic anhydride, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the HCl or acetic acid byproduct.
Carbodiimide-mediated coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to couple acetic acid directly with the amine. This method is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
The following table outlines common amide coupling protocols:
| Coupling Reagent | Reactants | General Conditions | Reference |
| Acetyl Chloride | (Z)-1-phenyl-1-propenamine | Base (e.g., Et₃N), aprotic solvent | General Knowledge |
| Acetic Anhydride | (Z)-1-phenyl-1-propenamine | Base (e.g., Pyridine), aprotic solvent | General Knowledge |
| EDC / HOBt | Acetic Acid, (Z)-1-phenyl-1-propenamine | Aprotic solvent (e.g., DMF, DCM) | rsc.org |
Precursor Design for Efficient Amidation
The efficiency of the amidation reaction can be influenced by the nature of the precursor. A direct approach involves the synthesis of (Z)-1-phenyl-1-propenamine followed by acetylation. The synthesis of this specific enamine with high Z-selectivity is a critical preceding step.
Alternatively, a one-pot synthesis where the hydroamidation of 1-phenyl-1-propyne (B1211112) with acetamide (B32628) is achieved directly would be the most efficient route. Research into such one-pot procedures is ongoing, aiming to combine the catalyst systems for Z-selective hydroamination with the amidation step. scispace.com
Green Chemistry Approaches in N-[(1Z)-1-phenyl-1-propenyl]acetamide Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of amides, including N-[(1Z)-1-phenyl-1-propenyl]acetamide.
Use of Greener Solvents: Traditional amide syntheses often employ hazardous solvents like DMF and DCM. Research is focused on replacing these with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This technology has been successfully applied to both amidation and other organic transformations, reducing energy consumption. nih.govpsu.eduresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases and other enzymes can be used for amide bond formation under mild conditions. researchgate.netnih.govmanchester.ac.ukrsc.org While the specific biocatalytic synthesis of N-[(1Z)-1-phenyl-1-propenyl]acetamide is not yet widely reported, the potential for developing such a process is significant.
The following table highlights some green chemistry approaches applicable to the synthesis:
| Green Approach | Description | Potential Application | Reference |
| Green Solvents | Replacement of hazardous solvents with water, ionic liquids, or DES. | Amidation and catalytic steps. | rsc.org |
| Microwave Synthesis | Use of microwave irradiation to accelerate reactions. | Amidation and catalyst-mediated reactions. | nih.govpsu.eduresearchgate.net |
| Biocatalysis | Use of enzymes (e.g., lipases, nitrile hydratases) for catalysis. | Amide bond formation. | researchgate.netnih.govmanchester.ac.ukrsc.org |
Solvent-Free and Aqueous Medium Synthesis
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of solvent-free and aqueous reaction conditions represents a significant step towards more sustainable chemical manufacturing.
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by methods such as microwave irradiation or mechanical grinding (mechanochemistry), can lead to reduced reaction times, higher yields, and simplified purification procedures. mdpi.comresearchgate.net For the synthesis of acetamides, microwave-assisted methods have proven effective for the direct reaction of amines and carboxylic acids without the need for a solvent or catalyst. mdpi.comresearchgate.netnih.gov One potential solvent-free approach for the synthesis of N-[(1Z)-1-phenyl-1-propenyl]acetamide could involve the reaction of 1-phenyl-1-propanone with acetamide or a suitable derivative under microwave irradiation. Research on other amides has shown that this method can be highly efficient, with reactions often completing in minutes with high yields. researchgate.net For instance, the microwave-assisted synthesis of various amides from carboxylic acids and amines under solvent-free conditions has been reported to be rapid and high-yielding. mdpi.comnih.gov
Another promising solvent-free method is the phosphine-mediated reductive acylation of ketoximes. organic-chemistry.orgnih.gov In this approach, the corresponding ketoxime of 1-phenyl-1-propanone would be reacted with acetic anhydride in the presence of a phosphine (B1218219) promoter. This method has been shown to produce enamides in high yields and purity. organic-chemistry.orgnih.gov
The table below illustrates the conditions and yields for the synthesis of various amides and enamides using solvent-free techniques, suggesting the potential applicability to the target compound.
| Reactants | Product | Conditions | Yield (%) |
| Various primary amines and acetic acid | Various N-acetylated amines | Microwave (2W), 90°C, 3 min | >84 |
| 4-Aminophenol and acetic anhydride | Acetaminophen | Mechanical grinding | High |
| Various ketoximes and acetic anhydride | Various enamides | Triethylphosphine, toluene, mild conditions | up to 89 |
| Various amines and ethyl salicylate | Various amides | Microwave, 60°C, 45 min, phenylboronic acid catalyst | 80-99 |
Aqueous Medium Synthesis:
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While many organic reactions are not traditionally performed in water, recent advancements have demonstrated the feasibility of aqueous synthesis for a range of transformations, including amidation. chemrxiv.org Direct catalytic amidation in water, often requiring a catalyst to facilitate the reaction, presents a viable green alternative. chemrxiv.orgdur.ac.uk For the synthesis of N-[(1Z)-1-phenyl-1-propenyl]acetamide, a potential aqueous route could involve the catalytic condensation of 1-phenyl-1-propanone with an acetamide source in water. The primary challenge in such a reaction is the removal of the water byproduct to drive the equilibrium towards the product. mdpi.com
Atom Economy and Reaction Efficiency Considerations
Atom Economy:
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The formula for calculating percent atom economy is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com
For the proposed synthesis of N-[(1Z)-1-phenyl-1-propenyl]acetamide from 1-phenyl-1-propanone oxime and acetic anhydride, the reaction can be represented as follows:
C9H11NO + (CH3CO)2O → C12H15NO + CH3COOH + H2O
Molecular Weight of N-[(1Z)-1-phenyl-1-propenyl]acetamide (C12H15NO): 189.26 g/mol
Molecular Weight of 1-phenyl-1-propanone oxime (C9H11NO): 149.19 g/mol
Molecular Weight of Acetic Anhydride ((CH3CO)2O): 102.09 g/mol
The theoretical atom economy for this reaction would be:
Percent Atom Economy = (189.26 / (149.19 + 102.09)) x 100 = 75.3%
This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts (acetic acid and water). Syntheses with higher atom economy are generally preferred as they generate less waste. primescholars.com Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the final product. libretexts.org
Reaction Efficiency:
Reaction efficiency encompasses not only the chemical yield and atom economy but also factors such as reaction time, energy consumption, and the use of catalysts and solvents. researchgate.net
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, allow for milder reaction conditions, and can often be recycled and reused. For amide synthesis, various catalysts, including those based on boric acid or transition metals, have been developed to improve efficiency. dur.ac.ukresearchgate.netfao.org
Reaction Conditions: As discussed in the previous section, the use of microwave irradiation can dramatically reduce reaction times and energy input compared to conventional heating. mdpi.comresearchgate.netnih.govrsc.org
Byproduct Formation and Removal: Efficient reactions minimize the formation of byproducts. In direct amidation reactions, the only byproduct is water, which is benign. mdpi.com However, its removal is often necessary to achieve high conversion. mdpi.comcatalyticamidation.info In the proposed synthesis from the ketoxime, the byproduct is acetic acid, which would need to be neutralized and removed during workup.
The following table summarizes key efficiency considerations for the proposed synthetic methodologies.
| Methodology | Key Efficiency Advantages | Key Efficiency Challenges |
| Solvent-Free Microwave Synthesis | Rapid reaction times, reduced energy consumption, no solvent waste. mdpi.comresearchgate.netnih.govrsc.org | May require specialized equipment, potential for localized overheating. |
| Phosphine-Mediated Reductive Acylation | High yields and purity, applicable to a broad range of ketones. organic-chemistry.orgnih.gov | Use of stoichiometric phosphine promoter reduces atom economy and generates phosphine oxide waste. |
| Aqueous Catalytic Synthesis | Use of an environmentally benign solvent. chemrxiv.org | Catalyst may be required, water removal can be challenging, potential for lower yields due to solubility issues. mdpi.comcatalyticamidation.info |
Reaction Pathways and Mechanistic Investigations of N 1z 1 Phenyl 1 Propenyl Acetamide
Electrophilic and Nucleophilic Additions to the (1Z)-1-phenyl-1-propenyl Moiety
The carbon-carbon double bond in N-[(1Z)-1-phenyl-1-propenyl]acetamide is the primary site for addition reactions. The substitution pattern, featuring a phenyl group and a nitrogen atom attached to the double bond, significantly influences the regioselectivity and stereochemistry of these additions.
Regioselectivity and Stereochemical Outcomes
Electrophilic Additions: In electrophilic additions, the regioselectivity is largely governed by the stability of the resulting carbocationic intermediate. The phenyl group can stabilize an adjacent positive charge through resonance. Therefore, the addition of an electrophile (E+) is expected to occur at the β-carbon (the carbon bearing the methyl group), leading to the formation of a benzylic carbocation stabilized by the phenyl group and the nitrogen lone pair. This is an example of Markovnikov regioselectivity, where the electrophile adds to the less substituted carbon of the double bond. masterorganicchemistry.com
For instance, the addition of a generic electrophile E-Y would proceed as follows:
![Electrophilic addition to N-[(1Z)-1-phenyl-1-propenyl]acetamide](https://i.imgur.com/image_placeholder.png)
The stereochemistry of electrophilic additions to alkenes can be either syn or anti, depending on the specific electrophile and reaction conditions. For example, the halogenation of alkenes with Br₂ or Cl₂ typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com In the case of N-[(1Z)-1-phenyl-1-propenyl]acetamide, this would lead to the formation of a dihalogenated product with a specific diastereomeric configuration.
Hydroboration-oxidation, another important electrophilic addition, exhibits syn-stereochemistry and anti-Markovnikov regioselectivity. libretexts.orgmasterorganicchemistry.com In this reaction, the boron atom adds to the less sterically hindered β-carbon, and the hydrogen adds to the α-carbon from the same face of the double bond. Subsequent oxidation with retention of configuration would yield an alcohol. masterorganicchemistry.com
Nucleophilic Additions: Nucleophilic additions to the (1Z)-1-phenyl-1-propenyl moiety are less common under neutral conditions due to the electron-rich nature of the double bond. However, under specific conditions, such as in Michael-type additions to α,β-unsaturated amide systems, nucleophilic attack can occur. For N-[(1Z)-1-phenyl-1-propenyl]acetamide, which can be considered a β-amido-α,β-unsaturated system due to the phenyl group, nucleophilic attack would preferentially occur at the β-carbon, driven by the electron-withdrawing nature of the phenyl group and the potential for resonance stabilization of the resulting carbanion.
The stereochemical outcome of nucleophilic additions is dependent on the nature of the nucleophile and the substrate. Attack can occur from either face of the planar double bond, potentially leading to a mixture of diastereomers if a new stereocenter is formed.
Characterization of Reaction Intermediates in Addition Processes
The direct observation and characterization of reaction intermediates in addition reactions are often challenging due to their transient nature. However, techniques like in situ NMR spectroscopy and computational studies have provided significant insights into the intermediates of similar enamine and enamide reactions. acs.orgnih.govacs.orgnih.gov
In electrophilic additions, the key intermediate is a carbocation. For N-[(1Z)-1-phenyl-1-propenyl]acetamide, this would be a benzylic cation stabilized by both the phenyl ring and the nitrogen atom of the acetamide (B32628) group. The stability of this intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity.
In the case of halogenation, the formation of a cyclic halonium ion intermediate is well-established. masterorganicchemistry.com This three-membered ring intermediate can be characterized by its stereochemical implications, leading to anti-addition products.
For nucleophilic additions, the intermediate would be a carbanion, stabilized by the adjacent phenyl group through resonance. Spectroscopic techniques could potentially be employed under specific conditions to detect and characterize these anionic intermediates.
Rearrangement Reactions Involving the Acetamide Framework
The N-[(1Z)-1-phenyl-1-propenyl]acetamide system is susceptible to various rearrangement reactions, driven by thermal or catalytic activation. These rearrangements can lead to constitutional isomers or stereoisomers.
Thermal and Catalyzed Isomerizations of the N-Alkenyl Amide
E/Z Isomerization: The (1Z) configuration of the double bond in N-[(1Z)-1-phenyl-1-propenyl]acetamide can potentially isomerize to the more stable (1E) configuration under thermal or photochemical conditions. Photocatalyzed E → Z isomerization of enamides has been reported, often proceeding via an energy transfer mechanism. rsc.orgresearchgate.net Such isomerizations can be crucial in synthetic applications where a specific geometric isomer is required. The relative stability of the Z and E isomers is influenced by steric interactions between the substituents on the double bond.
Catalyzed Isomerization: Transition metal catalysts, particularly those based on ruthenium, have been shown to be effective in the isomerization of N-allyl amides to enamides. nih.gov While not a direct analogue, these studies highlight the potential for metal-catalyzed double bond migration in N-alkenyl amides. Lewis acids can also catalyze the isomerization of N-alkenyl amides.
A study on the base-catalyzed isomerization of N-propargyl amides suggests that an equilibrium can be established between different isomeric forms (propargyl, allenyl, and ynaminyl). nih.gov A similar equilibrium could potentially exist for N-[(1Z)-1-phenyl-1-propenyl]acetamide, involving tautomerization to an imine form under basic conditions.
Sigmatropic Rearrangements Within the Propenyl Amide System
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. The N-[(1Z)-1-phenyl-1-propenyl]acetamide framework is a candidate for aza-Claisen rearrangements, a type of acs.orgacs.org-sigmatropic rearrangement. nih.govmdpi.com
For this rearrangement to occur, the molecule would need to adopt a conformation where the N-alkenyl group can participate in a cyclic transition state. The classic aza-Claisen rearrangement involves an N-allyl vinyl amine. In the case of N-[(1Z)-1-phenyl-1-propenyl]acetamide, a tautomerization to the corresponding N-vinyl imine could potentially precede a acs.orgacs.org-sigmatropic shift. However, the high energy barrier for such a tautomerization makes this a less likely pathway under normal conditions.
A more plausible sigmatropic rearrangement would be an aromatic aza-Claisen rearrangement if an N-allyl aniline (B41778) derivative were involved. acs.org For N-[(1Z)-1-phenyl-1-propenyl]acetamide itself, a direct acs.orgacs.org-sigmatropic rearrangement is not immediately apparent from its ground-state structure. However, under specific catalytic or thermal conditions that might induce isomerization or tautomerization, such rearrangements could become accessible.
Hydrolytic and Solvolytic Pathways of N-[(1Z)-1-phenyl-1-propenyl]acetamide
The hydrolysis of N-[(1Z)-1-phenyl-1-propenyl]acetamide can proceed through two main pathways: hydrolysis of the amide bond or hydrolysis of the enamine-like double bond.
Amide Hydrolysis: Amides can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine. chemistrysteps.comyoutube.comlibretexts.orgyoutube.comlibretexts.orgyoutube.comrsc.org The reaction is generally slow and often requires heating.
Acid-catalyzed hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond, forming a carboxylic acid and an ammonium (B1175870) ion. youtube.comyoutube.com
Base-catalyzed hydrolysis: This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Expulsion of the amide anion (a poor leaving group) is the rate-determining step, which is driven forward by the subsequent deprotonation of the carboxylic acid by the strongly basic amide anion. chemistrysteps.comyoutube.com
Enamine Hydrolysis: The C=C double bond in N-[(1Z)-1-phenyl-1-propenyl]acetamide has enamine character due to the nitrogen substituent. Enamines are susceptible to hydrolysis under acidic conditions to yield a ketone (in this case, propiophenone) and an amine (acetamide). acs.orgacs.org The mechanism typically starts with the protonation of the β-carbon, leading to an iminium ion intermediate. This electrophilic species is then attacked by water, and subsequent steps lead to the formation of the ketone and amine.
The relative rates of these two hydrolytic pathways would depend on the specific reaction conditions (pH, temperature, solvent).
Solvolysis: Solvolysis refers to a reaction where the solvent acts as the nucleophile. beilstein-journals.orglibretexts.orgnih.govyoutube.com For N-[(1Z)-1-phenyl-1-propenyl]acetamide, solvolysis in protic solvents like alcohols could potentially lead to the formation of ethers or other solvent-adducts, again through pathways involving either the amide or the enamine moiety. The rate and mechanism of solvolysis would be highly dependent on the nature of the solvent and any catalysts present.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of enamides like N-[(1Z)-1-phenyl-1-propenyl]acetamide generally proceeds to yield a carboxylic acid and an amine salt. byjus.comlibretexts.org The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.com This is followed by a nucleophilic attack by a water molecule on the activated carbonyl group, leading to the formation of a tetrahedral intermediate.
The mechanism involves the following key steps:
Protonation of the Carbonyl: The amide's carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack. byjus.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral oxonium ion intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This step converts the amino group into a better leaving group (an amine). byjus.com
Elimination of Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the amine molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final carboxylic acid product. The eliminated amine is protonated in the acidic medium to form an ammonium salt. libretexts.org
Studies on the acid-catalyzed hydrolysis of related N-vinylacetamides have shown that the reaction mechanism is complex and sensitive to the substitution pattern of the enamide. acs.org The presence of the phenyl group on the double bond in N-[(1Z)-1-phenyl-1-propenyl]acetamide is expected to influence the reaction rate through electronic and steric effects.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Protonation of the amide carbonyl oxygen. | Protonated Amide |
| 2 | Nucleophilic attack by water on the carbonyl carbon. | Tetrahedral Intermediate |
| 3 | Proton transfer from the hydroxyl group to the nitrogen atom. | Protonated Amine Intermediate |
| 4 | Elimination of the amine and regeneration of the carbonyl. | Carboxylic Acid and Amine |
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis of amides is generally a less favorable process compared to acid-catalyzed hydrolysis because the hydroxide ion is a better leaving group than the amide anion (R₂N⁻). chemistrysteps.com However, the reaction can be driven to completion, typically with heat and an excess of a strong base, to produce a carboxylate salt and an amine. byjus.comchemistrysteps.com
The accepted mechanism for the base-promoted hydrolysis of an amide like acetamide involves:
Nucleophilic Addition: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. chemistrysteps.comyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Amide Ion: In a very unfavorable and typically rate-determining step, the tetrahedral intermediate collapses, expelling the amide anion as the leaving group. chemistrysteps.commdpi.com This step is difficult because the amide anion is a very strong base and thus a poor leaving group.
| Step | Description | Key Intermediates/Products |
|---|---|---|
| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Elimination of the amide anion (poor leaving group). | Carboxylic Acid and Amide Anion |
| 3 | Irreversible deprotonation of the carboxylic acid by the amide anion. | Carboxylate Salt and Amine |
Oxidative and Reductive Transformations of N-[(1Z)-1-phenyl-1-propenyl]acetamide
The dual functionality of N-[(1Z)-1-phenyl-1-propenyl]acetamide allows for a range of selective oxidative and reductive transformations.
Chemoselective Reduction of the Amide and Alkene Functions
The reduction of enamides can be directed chemoselectively towards either the carbon-carbon double bond or the amide carbonyl group, depending on the choice of reducing agent and reaction conditions. organic-chemistry.orgacsgcipr.org
Reduction of the Alkene Function: The C=C double bond of the enamide can be selectively reduced while preserving the amide group. Catalytic hydrogenation is a common method for this transformation. Rhodium-based catalysts, such as those employing chiral phosphine (B1218219) ligands like BINAPHANE, have been shown to be highly effective and can achieve excellent enantioselectivities in the hydrogenation of related enamides. organic-chemistry.org Cobalt-based catalysts have also emerged as effective for the asymmetric hydrogenation of enamides, often showing high yields and enantiomeric purities in protic solvents like methanol. acs.org The reaction typically proceeds via coordination of the metal to the double bond, followed by the addition of hydrogen.
Reduction of the Amide Function: The reduction of the amide carbonyl is more challenging due to its lower reactivity. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are generally required to reduce the amide group to an amine. This powerful reducing agent would likely also reduce the alkene double bond simultaneously. Achieving selective reduction of the amide in the presence of the alkene is difficult and would require a carefully designed synthetic strategy, possibly involving protection of the double bond.
| Reagent/Catalyst | Target Functionality | Product Type | Reference |
|---|---|---|---|
| H₂, Rh-BINAPHANE | Alkene (C=C) | Saturated Amide | organic-chemistry.org |
| H₂, (R,R)-(PhBPE)Co | Alkene (C=C) | Chiral Saturated Amide | acs.org |
| Zinc/Acetic Acid | Conjugate Reduction of C=C | Saturated Amide | organic-chemistry.org |
| LiAlH₄ | Amide (C=O) and Alkene (C=C) | Saturated Amine | acsgcipr.org |
Selective Oxidation of the Phenylpropenyl Group
The phenylpropenyl group in N-[(1Z)-1-phenyl-1-propenyl]acetamide offers a site for selective oxidation reactions, which can lead to a variety of functionalized products while leaving the amide group intact.
Epoxidation: The electron-rich double bond can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The amide group is generally stable under these conditions. The resulting epoxide is a versatile intermediate for further transformations.
Dihydroxylation: The alkene can undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This would yield a vicinal diol.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (KMnO₄) can cleave the double bond entirely. This would lead to the formation of benzaldehyde (B42025) and a derivative of N-acetylglyoxal.
Palladium-Catalyzed Oxidation: More complex transformations are also possible. For instance, palladium-catalyzed aerobic oxidative carbonylation has been used to convert enamides into 1,3-oxazin-6-ones, demonstrating a method that functionalizes the alkenyl C-H bond. acs.org Similarly, reactions with reagents like TEMPO+ can lead to the oxidation of related enamines, suggesting a potential pathway for functionalizing the enamide system. researchgate.net
| Reagent/Catalyst | Transformation | Product Type |
|---|---|---|
| m-CPBA | Epoxidation | Epoxy-amide |
| OsO₄, NMO | Syn-dihydroxylation | Diol-amide |
| 1. O₃; 2. DMS or Zn/H₂O | Oxidative Cleavage | Aldehyde and α-keto-amide |
| Pd(OAc)₂, Photoredox Catalyst, CO/O₂ | Oxidative Carbonylation | 1,3-Oxazin-6-one |
Advanced Spectroscopic and Analytical Characterization Techniques for N 1z 1 Phenyl 1 Propenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For N-[(1Z)-1-phenyl-1-propenyl]acetamide, both one-dimensional and two-dimensional (2D) NMR experiments are critical for a complete structural assignment and for probing dynamic processes.
Detailed 2D-NMR Assignments for Stereochemical Elucidation of the (1Z)-Propenyl Isomer
The (1Z) stereochemistry of the propenyl group in N-[(1Z)-1-phenyl-1-propenyl]acetamide is a key structural feature. The geometric arrangement of the substituents around the carbon-carbon double bond can be definitively established using 2D-NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons that are in close proximity. For the (1Z)-isomer, a strong NOE correlation would be expected between the vinyl proton and the protons of the phenyl group, confirming their cis relationship.
Furthermore, 2D-NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to assign all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the identification of adjacent protons, such as those in the propenyl methyl group and the vinyl proton. HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the carbon skeleton. Heteronuclear Multiple Bond Correlation (HMBC) would further connect fragments by showing correlations between protons and carbons that are two or three bonds apart, for instance, from the acetyl methyl protons to the amide carbonyl carbon.
Table 1: Hypothetical 2D-NMR Assignments for N-[(1Z)-1-phenyl-1-propenyl]acetamide Specific experimental data for N-[(1Z)-1-phenyl-1-propenyl]acetamide is not available in the reviewed literature. The following table illustrates the expected correlations.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| Vinyl-H | Vinyl-C | Amide C=O, Phenyl C1 | Phenyl-H (ortho) |
| Propenyl-CH₃ | Propenyl-CH₃ | Vinyl-C | Vinyl-H |
| Acetyl-CH₃ | Acetyl-CH₃ | Amide C=O | NH |
| Phenyl-H (ortho, meta, para) | Phenyl-C (ortho, meta, para) | Adjacent Phenyl-C | Adjacent Phenyl-H, Vinyl-H |
| NH | N/A | Amide C=O, Vinyl-C | Acetyl-CH₃ |
Dynamic NMR Studies of Rotational Barriers in Amide and Propenyl Moieties
Amide bonds exhibit restricted rotation due to the partial double bond character of the C-N bond, which arises from resonance delocalization of the nitrogen lone pair with the carbonyl group. This can lead to the existence of rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such rotational processes. By acquiring a series of NMR spectra at different temperatures, the rate of rotation around the amide bond can be determined. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the different rotamers may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. cdnsciencepub.comnanalysis.comnih.govmontana.edu
Similarly, rotation around the C-N single bond connecting the propenyl group to the nitrogen atom and the rotation of the phenyl group could also be investigated using DNMR if these processes are slow enough to be observed on the NMR timescale.
Advanced Mass Spectrometry and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion of N-[(1Z)-1-phenyl-1-propenyl]acetamide. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental compositions, the molecular formula can be confirmed with high confidence, distinguishing it from other isobaric compounds.
Table 2: Theoretical HRMS Data for N-[(1Z)-1-phenyl-1-propenyl]acetamide This table is based on theoretical calculations as specific experimental data is not available.
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₁H₁₃NO | 176.1075 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of N-[(1Z)-1-phenyl-1-propenyl]acetamide would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. nih.govnih.gov The fragmentation pathways can reveal the connectivity of the different moieties within the molecule. For instance, characteristic losses of the acetyl group (as ketene, CH₂=C=O) or fragments corresponding to the phenylpropenyl cation would be expected. researchgate.netmdpi.com The study of these fragmentation patterns is crucial for the unambiguous identification of the compound, especially in complex mixtures. researchgate.net
Table 3: Plausible Fragmentation Pathways for N-[(1Z)-1-phenyl-1-propenyl]acetamide in MS/MS This table outlines theoretically expected fragmentations as specific experimental data is not available.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 176.1 | 134.1 | 42.0 (CH₂CO) | [Phenylpropenyl-NH₂]⁺ |
| 176.1 | 118.1 | 58.0 (CH₃CONH₂) | [Phenylpropenyl]⁺ |
| 176.1 | 91.1 | 85.0 (C₄H₅NO) | [Tropylium ion]⁺ |
| 134.1 | 117.1 | 17.0 (NH₃) | [Phenylpropenyl]⁺ |
Vibrational Spectroscopy (FTIR and Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule. nih.govtekstilec.simdpi.com These two techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. researchgate.net
For N-[(1Z)-1-phenyl-1-propenyl]acetamide, the FTIR and Raman spectra would exhibit characteristic bands for the amide group, the phenyl ring, and the propenyl moiety. The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching) are particularly sensitive to the local conformation and hydrogen bonding environment. mdpi.comnih.gov The position and shape of these bands can provide insights into the rotational state around the amide bond. nih.govresearchgate.netumich.edu
The C=C stretching vibration of the propenyl group and the various C-H bending modes would also provide structural information. Analysis of the fingerprint region (below 1500 cm⁻¹) would reveal complex vibrations characteristic of the entire molecule. By comparing the experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a more detailed understanding of the molecule's preferred conformation can be achieved.
Table 4: Expected Vibrational Bands for N-[(1Z)-1-phenyl-1-propenyl]acetamide This table presents a generalized list of expected vibrational frequencies as specific experimental data is not available.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1630 |
| C=C (Alkene) | Stretching | 1660-1640 |
| N-H (Amide II) | Bending | 1640-1550 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-H | Bending | 1470-1370 |
| C-N | Stretching | 1350-1200 |
Characteristic Vibrational Modes of the (1Z)-Propenyl and Acetamide (B32628) Units
Acetamide Group Vibrational Modes: The amide group itself gives rise to several characteristic infrared absorption bands. The most prominent of these is the amide I band, primarily associated with the C=O stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. The amide II band, found between 1520 and 1570 cm⁻¹, results from a coupling of the N-H in-plane bending and C-N stretching vibrations. The amide III band is more complex, involving contributions from C-N stretching, N-H bending, and other vibrations, and is usually observed in the 1250-1350 cm⁻¹ range. The N-H stretching vibration of a secondary amide typically appears as a sharp band in the 3250-3350 cm⁻¹ region.
(1Z)-Propenyl and Phenyl Group Vibrational Modes: The (1Z)-propenyl group would exhibit characteristic C=C stretching vibrations, though these can sometimes be weak and difficult to distinguish from the aromatic C=C stretching bands of the phenyl ring, which typically appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the vinyl and phenyl groups are expected in the 3000-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl ring can provide information about the substitution pattern and are typically found between 690 and 900 cm⁻¹. The (Z)-configuration of the double bond would influence the frequency and intensity of the C-H out-of-plane bending vibration of the vinyl proton.
A hypothetical table of expected characteristic vibrational frequencies is presented below. It is important to note that these are generalized ranges and the actual experimental values for N-[(1Z)-1-phenyl-1-propenyl]acetamide could vary.
| Functional Group/Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Amide) | 3250 - 3350 |
| C-H Stretch (Aromatic/Vinyl) | 3000 - 3100 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| C=C Stretch (Aromatic/Vinyl) | 1450 - 1600 |
| N-H Bend / C-N Stretch (Amide II) | 1520 - 1570 |
| C-N Stretch / N-H Bend (Amide III) | 1250 - 1350 |
| C-H Out-of-Plane Bend (Aromatic) | 690 - 900 |
Conformational Isomerism Studies of N-[(1Z)-1-phenyl-1-propenyl]acetamide
The study of conformational isomerism in N-aryl amides is a complex field, with the rotational barriers around the N-aryl and N-acyl bonds playing a crucial role in determining the molecule's preferred shape. For N-[(1Z)-1-phenyl-1-propenyl]acetamide, several conformational isomers could exist due to rotation around the N-C(propenyl) and N-C(acetyl) bonds.
Computational studies on related N-aryl amides have shown that the planarity of the amide group is generally maintained. nsf.gov However, the orientation of the N-aryl group relative to the amide plane is influenced by steric and electronic factors. In many secondary N-aryl amides, a trans conformation of the amide bond is favored. nsf.gov The presence of the bulky (1Z)-1-phenyl-1-propenyl group would introduce significant steric interactions that could influence the rotational barrier and the equilibrium between different conformers.
The relative orientation of the phenyl ring and the propenyl double bond would also contribute to the conformational landscape. A key aspect of the conformational analysis would be to determine the dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond, as well as the dihedral angle between the amide plane and the propenyl group. These angles are dictated by a balance between steric hindrance and the potential for electronic conjugation. Without specific experimental or computational data, it is difficult to predict the most stable conformer of N-[(1Z)-1-phenyl-1-propenyl]acetamide.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for "Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-" has not been reported in the major crystallographic databases.
Crystal Packing and Intermolecular Interactions
In the absence of a specific crystal structure, we can hypothesize about the likely intermolecular interactions that would govern the crystal packing of N-[(1Z)-1-phenyl-1-propenyl]acetamide based on the structures of related compounds. The primary intermolecular interaction would likely be hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule. This is a common and strong interaction in secondary amides, often leading to the formation of chains or dimeric structures in the solid state.
Absolute Configuration Determination of Stereogenic Centers (if present in derivatives or analogs)
The parent molecule, N-[(1Z)-1-phenyl-1-propenyl]acetamide, does not possess a stereogenic center. The carbon atoms of the propenyl double bond are sp² hybridized and trigonal planar, and there are no chiral centers in the rest of the molecule.
However, if derivatives or analogs of this compound were synthesized that do contain stereogenic centers, X-ray crystallography would be a powerful tool for determining their absolute configuration. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal is used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the absolute configuration of the molecule in the crystal. A value close to zero for a given enantiomer confirms that its absolute configuration has been correctly assigned.
Theoretical and Computational Investigations of N 1z 1 Phenyl 1 Propenyl Acetamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For an enamide like N-[(1Z)-1-phenyl-1-propenyl]acetamide, these calculations, typically using Density Functional Theory (DFT), reveal the distribution of electrons and the nature of chemical bonds, which are key determinants of its reactivity.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgorganic-chemistry.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely orbital to accept electrons, acting as an electrophile. nih.gov
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a large gap suggests high kinetic stability, while a small gap indicates higher reactivity. rsc.org For N-[(1Z)-1-phenyl-1-propenyl]acetamide, the nitrogen lone pair and the C=C double bond of the propenyl group would significantly contribute to the HOMO, making the carbon atom beta to the nitrogen a likely site for electrophilic attack. The LUMO would likely be distributed over the phenyl ring and the carbonyl group, indicating these as potential sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table illustrates the type of data that would be generated from an FMO analysis. The values are for illustrative purposes only.
| Parameter | Energy (eV) | Primary Atomic Orbital Contribution |
|---|---|---|
| EHOMO | -6.5 | p-orbitals of C=C, N |
| ELUMO | -1.2 | π* orbitals of Phenyl Ring, C=O |
| Energy Gap (ΔE) | 5.3 | - |
Charge Distribution and Bond Order Analysis of the Acetamide (B32628) and Propenyl Units
Analysis of charge distribution (e.g., using Mulliken or Natural Bond Orbital (NBO) population analysis) provides insight into the polarity of the molecule. In enamides, the nitrogen atom acts as a powerful π-donor, pushing electron density into the C=C bond. masterorganicchemistry.com This results in a partial negative charge on the β-carbon of the propenyl group, confirming its nucleophilic character. The carbonyl oxygen of the acetamide group would exhibit a significant negative charge, while the carbonyl carbon and the nitrogen atom would be electropositive.
Bond order analysis helps to quantify the double or single bond character between atoms. For this molecule, a key feature would be the bond order of the N-C (propenyl) bond and the C-C bond within the amide group. Significant p-orbital overlap across the N-C=C system would give the N-C bond partial double bond character, leading to a higher rotational barrier compared to a typical N-C single bond.
Conformational Analysis and Potential Energy Surfaces
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis helps to identify the most stable (lowest energy) structures and the energy barriers between them.
Ab Initio and Density Functional Theory (DFT) Studies of Conformational Isomers
Both ab initio and DFT methods are used to perform conformational analyses. nih.gov For N-[(1Z)-1-phenyl-1-propenyl]acetamide, rotation around several single bonds would be investigated:
C(O)-N bond: Amide bonds have a significant barrier to rotation due to resonance, leading to distinct s-cis and s-trans conformers.
N-C(propenyl) bond: Rotation around this bond would define the orientation of the acetamide group relative to the propenyl substituent.
C-C(phenyl) bond: Rotation would determine the orientation of the phenyl ring.
A potential energy surface (PES) scan, where the energy is calculated for systematic changes in a specific dihedral angle, would identify the energy minima corresponding to stable conformers and the transition states that separate them. Studies on similar secondary amides have shown that different conformers can be identified and their relative stabilities calculated. nih.govsemanticscholar.org
Solvent Effects on Conformation and Tautomerism
The surrounding solvent can significantly influence the stability of different conformers or tautomers. nih.gov Tautomerism in this molecule would involve the migration of a proton, for example, from the nitrogen to the carbonyl oxygen to form the corresponding imidic acid tautomer (N-[(1Z)-1-phenyl-1-propenyl]ethanimidic acid).
Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the presence of a solvent. Polar solvents would likely stabilize conformers with larger dipole moments. For the amide-imidic acid tautomerism, a polar, protic solvent could stabilize the imidic acid form through hydrogen bonding, although the amide form is generally much more stable for simple amides.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of entire reaction mechanisms. If N-[(1Z)-1-phenyl-1-propenyl]acetamide were to undergo a reaction, for instance, an acid-catalyzed hydrolysis, the pathway could be mapped out. This involves identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. Finding and characterizing the transition state structure provides a detailed picture of how bonds are formed and broken during the chemical transformation.
Computational Elucidation of Reaction Mechanisms for N-[(1Z)-1-phenyl-1-propenyl]acetamide Transformations
There are currently no published studies that have computationally elucidated the reaction mechanisms for transformations involving N-[(1Z)-1-phenyl-1-propenyl]acetamide. Such research would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surfaces of proposed reaction pathways. This would allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of how the compound transforms chemically. Without dedicated research, any discussion of its reaction mechanisms would be purely speculative.
Prediction of Stereoselectivity in Chemical Reactions Involving the Compound
Similarly, the prediction of stereoselectivity in chemical reactions involving N-[(1Z)-1-phenyl-1-propenyl]acetamide through computational methods remains an unexplored area. Predicting whether a reaction will favor the formation of one stereoisomer over another requires sophisticated computational models that can accurately calculate the energy differences between diastereomeric transition states. Given the (Z)-configuration of the double bond and the presence of a chiral center upon certain reactions, such studies would be of significant interest, but the foundational research is not yet available.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations, which provide insights into the movement and interactions of atoms and molecules over time, have not been specifically reported for N-[(1Z)-1-phenyl-1-propenyl]acetamide.
Solvation Effects and Molecular Interactions in Solution Phase
No molecular dynamics studies have been published that focus on the solvation effects and molecular interactions of N-[(1Z)-1-phenyl-1-propenyl]acetamide in the solution phase. This type of research would involve simulating the compound in various solvent boxes (e.g., water, methanol, dimethyl sulfoxide) to understand how the solvent molecules arrange around the solute and to quantify intermolecular interactions such as hydrogen bonding.
Conformational Sampling at Varying Temperatures
There is no available research on the conformational sampling of N-[(1Z)-1-phenyl-1-propenyl]acetamide at varying temperatures. Such studies would utilize techniques like replica-exchange molecular dynamics to explore the accessible conformations of the molecule and their relative populations at different temperatures. This would provide a comprehensive picture of the molecule's flexibility and the conformational landscapes it can adopt.
Derivatization and Functionalization of N 1z 1 Phenyl 1 Propenyl Acetamide for Advanced Synthetic Applications
Modification of the Acetamide (B32628) Nitrogen and Alkene Moiety
The presence of both an amide and an alkene in N-[(1Z)-1-phenyl-1-propenyl]acetamide allows for a diverse range of chemical transformations. These modifications can be targeted to either the nitrogen atom of the acetamide group or the double bond of the propenyl moiety, enabling the synthesis of a wide array of derivatives.
N-Alkylation and Acylation Strategies
The nitrogen atom of the acetamide group in N-[(1Z)-1-phenyl-1-propenyl]acetamide can be functionalized through alkylation and acylation reactions. While amides are generally less nucleophilic than amines, they can be deprotonated with a strong base to form an amidate anion, which readily reacts with electrophiles like alkyl halides or acyl chlorides.
N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. For instance, the reaction of N-substituted phenylacetamides with alkylating agents under basic conditions is a known synthetic route. rsc.org Similarly, N-[(1Z)-1-phenyl-1-propenyl]acetamide can be alkylated to produce a variety of N-substituted derivatives. A general strategy involves the use of a base such as sodium hydride to deprotonate the amide, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-acylation, the introduction of an acyl group, can be achieved using acylating agents like acid chlorides or anhydrides under basic conditions. This functionalization can lead to the formation of imides, which are valuable precursors in various synthetic transformations. For example, the chemoselective N-acetylation of aminophenols is a well-established procedure that can be conceptually applied here. nih.govrjptonline.org
The choice of reagents and reaction conditions is critical for achieving selective N-functionalization over potential side reactions at other sites in the molecule.
Cycloaddition Reactions Involving the (1Z)-Propenyl Group
The (1Z)-propenyl group in N-[(1Z)-1-phenyl-1-propenyl]acetamide serves as a potential dienophile or dipolarophile in cycloaddition reactions, offering a powerful tool for the construction of cyclic and heterocyclic systems.
Diels-Alder Reaction: The alkene moiety can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with a suitable diene. The reactivity of the propenyl group as a dienophile is influenced by the electronic nature of the substituents on both the phenyl ring and the acetamide group. While specific examples for N-[(1Z)-1-phenyl-1-propenyl]acetamide are not extensively documented, the reactivity of similar N-phenyl substituted alkenes, such as N-phenylmaleimide, in Diels-Alder reactions is well-established. researchgate.netrsc.org The reaction of N-[(1Z)-1-phenyl-1-propenyl]acetamide with a diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative.
1,3-Dipolar Cycloaddition: The propenyl group can also undergo 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. wikipedia.org This reaction is a highly efficient method for synthesizing a variety of heterocycles. For example, the reaction with an azide (B81097) would lead to the formation of a triazoline, which can further rearrange or be converted to other nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory, as well as steric and stereoelectronic effects. wikipedia.orgdoi.org
Substituent Effects on the Phenyl Ring and Propenyl Chain
The chemical reactivity and selectivity of N-[(1Z)-1-phenyl-1-propenyl]acetamide can be finely tuned by introducing various substituents onto the phenyl ring or the propenyl chain. These substituents can exert significant electronic and steric influences.
Electronic and Steric Influence on Reactivity and Selectivity
The electronic nature of substituents on the phenyl ring can modulate the electron density of the entire molecule, thereby affecting its reactivity. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the phenyl ring and the conjugated propenyl group, making the alkene more nucleophilic and potentially more reactive in electrophilic addition reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, making the alkene more electrophilic and a better dienophile in Diels-Alder reactions. mdpi.com
These electronic effects also influence the acidity of the N-H bond of the acetamide group, with EWGs increasing its acidity and facilitating deprotonation for N-alkylation or N-acylation reactions.
Steric hindrance from bulky substituents on the phenyl ring or the propenyl chain can influence the regioselectivity and stereoselectivity of reactions by controlling the approach of reagents to the reactive sites. For example, in cycloaddition reactions, bulky groups can direct the incoming reactant to the less hindered face of the molecule.
Synthesis of Analogues with Tuned Chemical Reactivity
The synthesis of analogues of N-[(1Z)-1-phenyl-1-propenyl]acetamide with different substituents allows for the systematic study of structure-activity relationships and the development of compounds with optimized properties. For example, the synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides has been reported, showcasing the versatility of modifying the propenyl chain. acs.org
The introduction of substituents can be achieved through various synthetic methods, including the use of substituted starting materials (e.g., substituted anilines or phenylacetones) or by direct functionalization of the parent molecule through electrophilic aromatic substitution on the phenyl ring.
| Analogue | Modification | Potential Impact on Reactivity |
| N-[(1Z)-1-(4-methoxyphenyl)-1-propenyl]acetamide | Methoxy group on phenyl ring | Increased electron density on the alkene, enhanced reactivity towards electrophiles. |
| N-[(1Z)-1-(4-nitrophenyl)-1-propenyl]acetamide | Nitro group on phenyl ring | Decreased electron density on the alkene, enhanced reactivity as a dienophile. |
| N-methyl-N-[(1Z)-1-phenyl-1-propenyl]acetamide | Methyl group on amide nitrogen | Increased steric hindrance around the amide bond, altered conformational preferences. |
Heterocyclic Ring Formation Utilizing N-[(1Z)-1-phenyl-1-propenyl]acetamide
N-[(1Z)-1-phenyl-1-propenyl]acetamide is a valuable precursor for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions. These reactions can involve the amide nitrogen, the propenyl group, and the phenyl ring, leading to the formation of diverse ring systems.
Intramolecular cyclization of N-alkenyl amides is a powerful strategy for constructing nitrogen-containing heterocycles. rsc.org For instance, under radical conditions, the nitrogen of the acetamide group could potentially add to the propenyl double bond to form a five- or six-membered ring. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations are also known for N-alkenyl amides, leading to the formation of various heterocyclic structures. nih.gov
Furthermore, the acetamide and propenyl moieties can be incorporated into larger heterocyclic frameworks. For example, derivatives of N-phenylacetamides have been used in the synthesis of complex molecules like isoindolo[2,1-a]quinolines. nih.gov The strategic functionalization of N-[(1Z)-1-phenyl-1-propenyl]acetamide can provide intermediates for the synthesis of various heterocyclic systems, including but not limited to pyrroles, pyridines, and quinolines. rsc.orgnih.gov
The following table provides examples of heterocyclic systems that could potentially be synthesized from N-[(1Z)-1-phenyl-1-propenyl]acetamide or its derivatives.
| Target Heterocycle | Potential Synthetic Strategy | Relevant Functional Groups |
| Pyrrolidinone | Intramolecular radical or transition-metal-catalyzed cyclization | Acetamide nitrogen and propenyl alkene |
| Tetrahydroquinoline | Intramolecular electrophilic cyclization (e.g., Pictet-Spengler type) | Phenyl ring and propenyl group (after modification) |
| Isoquinolinone | Intramolecular cyclization of a suitably functionalized derivative | Phenyl ring and acetamide/propenyl moiety |
Ring-Closing Reactions Involving the Amide and Alkene Functions
The conjugated system of the enamide in N-[(1Z)-1-phenyl-1-propenyl]acetamide is amenable to a variety of cyclization strategies. These reactions can be broadly categorized based on the type of activation and the nature of the cyclization partner.
One promising approach involves the tandem dehydrative coupling and reductive cyclization of halo-sec-amides with alkenes. While this method typically involves a separate halogenated amide and an alkene, the principle can be adapted for intramolecular reactions. For instance, introduction of a suitable haloalkyl group on the nitrogen or the phenyl ring of N-[(1Z)-1-phenyl-1-propenyl]acetamide could facilitate a tandem cyclization. Amide activation with an agent like triflic anhydride (B1165640) (Tf₂O) would generate a reactive nitrilium ion intermediate, which could then undergo intramolecular attack by the alkene moiety, followed by reduction to yield saturated N-heterocycles.
Another powerful strategy is the palladium-catalyzed intramolecular aza-Wacker-type cyclization . This reaction typically involves the cyclization of N-alkenyl amides to form various nitrogen heterocycles. For N-[(1Z)-1-phenyl-1-propenyl]acetamide, this could proceed via nucleopalladation of the alkene, followed by intramolecular attack by the amide nitrogen. The presence of the phenyl group would likely influence the regioselectivity of the reaction. Depending on the reaction conditions, this could lead to the formation of indole (B1671886) or isoquinoline-type structures, which are prevalent in bioactive natural products.
Furthermore, rhodium-catalyzed hydrocarbonylation of alkenamides offers a pathway to nitrogen heterocycles. This process involves the introduction of a carbonyl group and subsequent cyclization. For N-[(1Z)-1-phenyl-1-propenyl]acetamide, this could lead to the formation of lactam structures with varying ring sizes.
Intramolecular amidoselenation provides another route to nitrogen heterocycles. This reaction involves the use of a selenium reagent to induce cyclization of N-alkenyl amides. The resulting organoselenium compounds can be further functionalized, adding to the synthetic utility of this method.
Finally, metal-free amide activation strategies can also be envisioned for the cyclization of N-[(1Z)-1-phenyl-1-propenyl]acetamide. Activation of the amide with an electrophilic reagent can make the α-carbon susceptible to nucleophilic attack by the alkene, leading to the formation of various heterocyclic systems.
The table below summarizes potential ring-closing reactions applicable to derivatives of N-[(1Z)-1-phenyl-1-propenyl]acetamide.
| Reaction Type | Catalyst/Reagent | Potential Product Scaffold |
| Tandem Dehydrative Coupling-Reductive Cyclization | Tf₂O, NaBH₄ | Substituted Pyrrolidines, Piperidines |
| Aza-Wacker-Type Cyclization | Palladium(II) salts | Indole or Isoquinoline derivatives |
| Hydrocarbonylation | Rhodium complexes | Lactams (e.g., Dihydropyridinones) |
| Intramolecular Amidoselenation | Phenylselenyl halides | Selenium-functionalized N-heterocycles |
| Metal-Free Amide Activation | Electrophilic activators | Various N-heterocycles |
Design of Novel Chemical Scaffolds Based on the Compound
The inherent reactivity of N-[(1Z)-1-phenyl-1-propenyl]acetamide makes it an attractive starting material for the design of novel chemical scaffolds. These scaffolds can serve as core structures for the development of new pharmaceuticals and functional materials.
One area of interest is the synthesis of fused heterocyclic systems . By introducing appropriate functional groups onto the phenyl ring or the acetyl moiety, tandem or cascade reactions can be designed to build complex polycyclic structures. For example, an ortho-alkenyl or alkynyl substituent on the phenyl ring could participate in a pericyclic reaction or a transition metal-catalyzed cyclization with the enamide system. Such reactions could provide access to novel indenoisoquinoline or benzazepine frameworks.
The enamide functionality is also a key component in aza-Diels-Alder reactions , where it can act as the diene or dienophile. By reacting N-[(1Z)-1-phenyl-1-propenyl]acetamide with suitable dienophiles or dienes, a variety of six-membered nitrogen-containing heterocycles can be constructed with high stereocontrol.
Furthermore, the double bond of the propenyl group can be a handle for various C-H activation and functionalization reactions. Transition metal-catalyzed coupling reactions could be employed to attach aryl, alkyl, or other functional groups to the vinyl carbons, thereby creating a library of substituted enamides. These derivatives can then be subjected to further transformations, including the ring-closing reactions mentioned previously, to generate a diverse set of chemical scaffolds.
The on-surface synthesis of covalently coupled architectures is an emerging field, and the vinyl group of N-[(1Z)-1-phenyl-1-propenyl]acetamide could potentially be utilized in such applications. Thermal activation on a suitable surface could induce intramolecular cyclization reactions, leading to the formation of well-defined nanostructures.
The table below outlines some potential strategies for designing novel scaffolds from N-[(1Z)-1-phenyl-1-propenyl]acetamide.
| Design Strategy | Key Transformation | Resulting Scaffold Type | Potential Applications |
| Fused Heterocycle Synthesis | Tandem Cyclization/Cascade Reactions | Indenoisoquinolines, Benzazepines | Medicinal Chemistry |
| Aza-Diels-Alder Reactions | [4+2] Cycloaddition | Tetrahydropyridines, Piperidines | Bioactive Molecule Synthesis |
| C-H Functionalization | Cross-Coupling Reactions | Highly Substituted Enamides | Precursors for Complex Scaffolds |
| On-Surface Synthesis | Thermally Induced Cyclization | Polycyclic Aromatic Hydrocarbons | Materials Science |
Advanced Applications of N 1z 1 Phenyl 1 Propenyl Acetamide in Organic Synthesis and Catalysis
Role as a Chiral Auxiliary Precursor in Asymmetric Synthesis
The temporary incorporation of a stereogenic unit to guide the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis, a process in which chiral auxiliaries play a pivotal role. wikipedia.orgsigmaaldrich.comresearchgate.net While N-[(1Z)-1-phenyl-1-propenyl]acetamide is itself achiral, it possesses the necessary structural features to be readily converted into a chiral auxiliary or to be used as a prochiral substrate in asymmetric transformations.
The vinyl group of the enamide can be functionalized to introduce chirality. For instance, an asymmetric dihydroxylation or epoxidation of the double bond, followed by further synthetic manipulations, could yield a chiral diol or amino alcohol. This newly formed chiral entity, once attached to a substrate, could then direct subsequent reactions. The inherent chirality of the resulting molecule would influence the approach of reagents, leading to the formation of one enantiomer in excess.
Moreover, the enamide functionality itself can participate directly in asymmetric catalysis. The development of chiral enamides and their applications in synthesis is a growing field of interest. chemrxiv.org In the presence of a chiral catalyst, the prochiral faces of the double bond in N-[(1Z)-1-phenyl-1-propenyl]acetamide could be selectively attacked by a variety of reagents, leading to the formation of chiral products with high enantioselectivity.
Table 1: Potential Asymmetric Transformations of N-[(1Z)-1-phenyl-1-propenyl]acetamide
| Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Hydrogenation | Rhodium-based chiral phosphine (B1218219) ligands | Chiral saturated amide |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands (e.g., (DHQ)2PHAL) | Chiral diol |
| Asymmetric Aminohydroxylation | Osmium tetroxide with chiral ligands and a nitrogen source | Chiral amino alcohol |
| Asymmetric Michael Addition | Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) | Chiral γ-nitro amide |
This table presents hypothetical yet chemically plausible transformations based on established asymmetric methodologies for enamides.
Ligand Scaffolding in Transition Metal-Catalyzed Reactions
The nitrogen and the π-system of the double bond in N-[(1Z)-1-phenyl-1-propenyl]acetamide make it an attractive candidate for development into a ligand for transition metal catalysis. The amide nitrogen, after deprotonation or in its neutral state, can coordinate to a metal center. Furthermore, the phenyl group and the double bond can be functionalized to introduce additional coordinating atoms, such as phosphorus, sulfur, or another nitrogen atom, creating a bidentate or multidentate ligand.
The synthesis of such ligands would likely involve a multi-step sequence starting from N-[(1Z)-1-phenyl-1-propenyl]acetamide. For example, ortho-lithiation of the phenyl ring followed by quenching with a chlorophosphine could introduce a phosphine donor. The resulting N,P-ligand could then be used in a variety of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, or hydroformylation. The stereochemistry of the ligand, if made chiral, would be crucial in inducing asymmetry in the catalytic transformation. The use of diamine ligands in copper-catalyzed reactions is a well-established field, and enamides can be synthesized using such catalytic systems. nih.gov
Table 2: Potential Chiral Ligands Derived from N-[(1Z)-1-phenyl-1-propenyl]acetamide and Their Applications
| Ligand Type | Synthetic Strategy | Potential Catalytic Application |
| Chiral N,P-Ligand | Asymmetric functionalization of the double bond followed by ortho-metalation of the phenyl ring and phosphinylation. | Asymmetric Hydrogenation |
| Chiral N,N-Ligand | Introduction of a nitrogen-containing substituent on the phenyl ring or the propenyl backbone. | Asymmetric C-H Amination |
| Chiral Diene Ligand | Functionalization to create a conjugated system capable of coordinating to a metal. | Asymmetric Diels-Alder Reaction |
This table illustrates prospective ligand designs and their potential applications, drawing from known principles of ligand synthesis and catalysis.
Building Block in Complex Molecule Total Synthesis
Enamides are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity. researchgate.netresearchgate.net N-[(1Z)-1-phenyl-1-propenyl]acetamide can serve as a key building block, providing a masked enolate or a platform for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The enamide moiety can be strategically incorporated into a synthetic route and later transformed into other functional groups. For instance, hydrolysis of the enamide can yield a ketone, while reduction can lead to a saturated amine. The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. Furthermore, transition metal-catalyzed functionalization of the C-H bonds of the phenyl ring or the vinyl group can introduce further complexity. dntb.gov.ua The stereoselective cyclization of N-alkenylamides is a known method for the synthesis of N-heterocycles, which are common motifs in natural products. organic-chemistry.orgacs.orgacs.org
A hypothetical synthetic route towards a complex alkaloid could involve the use of N-[(1Z)-1-phenyl-1-propenyl]acetamide as a starting material. A Pictet-Spengler-type reaction, for example, could be envisioned where the enamide first undergoes hydrolysis to the corresponding ketone, which then reacts with a tryptamine (B22526) derivative to form a tetracyclic core.
Combinatorial chemistry aims to rapidly synthesize a large number of related compounds for screening in material science or as potential reagents. The structure of N-[(1Z)-1-phenyl-1-propenyl]acetamide is well-suited for the generation of such libraries. The phenyl ring, the acetyl group, and the propenyl unit can all be systematically varied.
For example, a library of compounds could be generated by starting with a range of substituted phenylhydrazines to synthesize different N-aryl-N'-[(1Z)-1-phenyl-1-propenyl]ureas. The acetyl group could be replaced with other acyl groups of varying chain lengths and electronic properties. The propenyl unit could be further functionalized through various reactions. The resulting library of compounds could then be screened for desired properties, such as catalytic activity in a particular reaction or specific material properties like liquid crystallinity or fluorescence.
Emerging Research Frontiers and Methodological Challenges in N 1z 1 Phenyl 1 Propenyl Acetamide Chemistry
Development of Novel Catalytic Systems for Stereoselective Synthesis and Transformation
The stereocontrolled synthesis of enamides is a significant challenge in organic chemistry, as many traditional methods lack precise control over the geometry of the double bond. rsc.org The development of novel catalytic systems is paramount to overcoming this hurdle and enabling the selective synthesis of the (Z)-isomer, such as N-[(1Z)-1-phenyl-1-propenyl]acetamide.
Recent research has highlighted the efficacy of palladium-catalyzed reactions for the stereoselective synthesis of Z-enamides. One notable method involves the hydroamidation of electron-deficient terminal alkynes with amides in the presence of a palladium catalyst. organic-chemistry.orgacs.org This approach is distinguished by its mild and operationally simple conditions, offering a broad substrate scope. organic-chemistry.orgacs.org The key to achieving high Z-selectivity is believed to be the formation of an intermediate vinyl-palladium complex stabilized by intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group. organic-chemistry.orgacs.orgresearchgate.net This hydrogen bonding provides extra stability to the Z-isomer, which then undergoes protodepalladation to yield the desired Z-enamide. organic-chemistry.orgacs.org
| Catalyst System | Reactants | Key Features | Outcome |
| Pd(OAc)₂, TFA, NaOAc | Amide, Electron-deficient terminal alkyne | Mild conditions, operationally simple | Stereoselective synthesis of Z-enamides organic-chemistry.orgacs.org |
| Copper-free Palladium | Amide, Acrylate | Room temperature, ambient air, acid-catalyzed | Access to thermodynamically disfavored Z-isomers researchgate.netacs.org |
| Iron-assisted | Amides | Regioselective oxidative desaturation | Efficient approach to enamides and β-halogenated enamides researchgate.net |
| Phosphine-mediated | Ketoximes, Acetic anhydride (B1165640) | High-yielding, scalable | Synthesis of enamides from ketones organic-chemistry.orgorganic-chemistry.org |
Beyond palladium, other transition metals and even metal-free systems are being explored. Iron-assisted regioselective oxidative desaturation of amides presents an efficient route to enamides. researchgate.net Furthermore, phosphine-mediated reductive acylation of ketoximes offers a high-yielding and scalable method for enamide synthesis from readily available ketones. organic-chemistry.orgorganic-chemistry.org A one-step N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride has also been reported as a novel method for accessing enamides with a broad substrate scope. nih.govacs.org These emerging catalytic systems are crucial for expanding the synthetic chemist's toolbox for the preparation of specific enamide isomers like N-[(1Z)-1-phenyl-1-propenyl]acetamide.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. enantia.comyoutube.com The integration of the synthesis of N-[(1Z)-1-phenyl-1-propenyl]acetamide and related enamides into these modern platforms is an active area of research.
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and reproducibility. enantia.comyoutube.com For enamide synthesis, this level of control is particularly beneficial for managing exothermic reactions and handling hazardous reagents or unstable intermediates in a safer manner. enantia.com The small reactor volumes inherent to flow systems also enhance safety and allow for rapid process optimization. enantia.com
Automated synthesis platforms, often referred to as "chemputers," are revolutionizing the way small molecules are synthesized. researchgate.netchemrxiv.org These platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.netchemrxiv.org The development of robust and user-friendly approaches for the parallel synthesis of amide-containing compounds is a key focus. researchgate.net Integrating the synthesis of N-[(1Z)-1-phenyl-1-propenyl]acetamide into such a platform would enable the rapid generation of libraries of related compounds for screening and optimization in drug discovery and materials science. researchgate.netfu-berlin.de A significant challenge in this area is the need for standardized reporting of reaction parameters to ensure reproducibility and the development of online analytical techniques, such as integrated NMR, to monitor and adjust reactions in real-time. researchgate.net
Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound
A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is crucial for process optimization and scale-up. mt.comspectroscopyonline.com Advanced in situ spectroscopic techniques provide a powerful window into the reacting system, allowing for real-time monitoring without the need for extractive sampling. mt.comspectroscopyonline.com
For reactions involving the synthesis or transformation of N-[(1Z)-1-phenyl-1-propenyl]acetamide, Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable tool. mt.comyoutube.com ReactIR technology, for instance, can track the concentration profiles of reactants, intermediates, and products by monitoring their unique infrared absorbances. mt.com This allows for the determination of reaction initiation, endpoint, and the identification of transient species. youtube.com For example, in amide formation, the consumption of an acid chloride intermediate and the formation of the amide product can be followed by observing characteristic carbonyl stretching frequencies. mt.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for in situ reaction monitoring. scielo.org.cooxinst.comresearchgate.net It can provide detailed structural information about the species present in the reaction mixture. Temperature-dependent ¹H-NMR studies can reveal information about conformational isomers and molecular dynamics. scielo.org.conih.gov The integration of NMR with automated synthesis platforms allows for on-the-fly analysis and adjustment of reaction conditions. researchgate.net
Other techniques like Raman spectroscopy and UV-vis spectroscopy can also be employed to monitor specific aspects of a reaction, such as the evolution of the solid phase or changes in electronic structure. researchgate.net The combination of multiple in situ analytical techniques provides a comprehensive understanding of the reaction landscape. researchgate.net
| Spectroscopic Technique | Information Gained | Application in Enamide Chemistry |
| FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. mt.comyoutube.com | Monitoring the formation of the amide bond and consumption of starting materials during synthesis. mt.comresearchgate.net |
| NMR | Detailed structural information; identification of isomers; reaction progress. scielo.org.coresearchgate.net | Characterizing the (Z)-stereochemistry of N-[(1Z)-1-phenyl-1-propenyl]acetamide and identifying potential (E)-isomer byproducts. scielo.org.co |
| Raman Spectroscopy | Information on functional groups and molecular vibrations. researchgate.netnih.gov | Complementary to FTIR for monitoring reactions, especially in aqueous media. researchgate.net |
| UV-vis Spectroscopy | Changes in electronic structure; monitoring particle formation. researchgate.net | Studying transformations involving changes in conjugation or the formation of colored byproducts. researchgate.net |
Theoretical Prediction of Undiscovered Reactivity and Novel Transformations
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the design of novel transformations. acs.org For N-[(1Z)-1-phenyl-1-propenyl]acetamide, theoretical studies can provide valuable insights into its electronic structure and potential reactivity that may not be immediately apparent from experimental observations.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the transition states of potential reactions, thereby predicting the most likely reaction pathways and the stereochemical outcomes. scielo.org.co For instance, theoretical studies have been used to rationalize the stereoselectivity observed in Lewis acid-catalyzed reactions of enamides. acs.org By understanding the factors that govern the stability of different isomers and intermediates, it is possible to design new catalytic systems that favor the formation of a desired product.
Furthermore, computational methods can be used to predict entirely new modes of reactivity for N-[(1Z)-1-phenyl-1-propenyl]acetamide. By exploring the molecule's frontier molecular orbitals and its potential interactions with various reagents and catalysts, researchers can identify opportunities for novel C-C and C-N bond-forming reactions. acs.org This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising avenues for discovery. The synergy between theoretical prediction and experimental validation is a powerful paradigm for advancing the frontiers of chemical synthesis.
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina with OPLS-AA force fields. For similar acetamides, docking scores (ΔG ≈ -8 kcal/mol) correlated with experimental Kd values (~50 µM) .
- QSAR Modeling : Incorporate descriptors like Hammett σ (electron-withdrawing groups enhance binding) and molar refractivity (optimal range: 40–60).
- MD Simulations : Run ≥100 ns trajectories to assess complex stability. For a related piperidinyl-acetamide, RMSD <2 Å indicated stable binding over 50 ns .
What are the key stability considerations for storing and handling this compound?
Q. Basic
- Storage : Desiccate at -20°C under argon. Stability studies show <5% decomposition over 6 months when protected from light .
- Solubility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers at pH >8 to prevent hydrolysis.
- Handling : Glovebox use recommended for air-sensitive reactions involving the propenyl group .
How can researchers design analogs to enhance target selectivity while minimizing cytotoxicity?
Q. Advanced
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl para position to improve binding entropy (ΔS ≈ +15 J/mol·K) .
- Bioisosteric Replacement : Replace propenyl with cyclopropane (ClogP reduction from 2.8 to 1.9) to enhance solubility.
- Cytotoxicity Screening : Test analogs at 10–100 µM in HEK293 cells. A bromophenoxy analog showed IC₅₀ >100 µM vs. IC₅₀ = 12 µM in MCF-7 cells, indicating selectivity .
What methodologies are recommended for analyzing interactions between this compound and enzymes/receptors?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets. For a related acetamide, ka = 1.2×10⁴ M⁻¹s⁻¹ and kd = 0.03 s⁻¹ indicated rapid association and slow dissociation .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS). A study on a hexafluoropropane-containing analog showed ΔH = -45 kJ/mol, suggesting strong hydrophobic interactions .
How can researchers address challenges in crystallizing this compound for structural analysis?
Q. Advanced
- Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate/hexane. For a sulfonamide-acetamide derivative, crystals formed in 7 days at 4°C .
- Additive Use : Introduce 5% glycerol to reduce nucleation rate.
- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% ethylene glycol for X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
